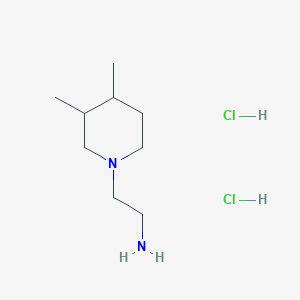

2-(3,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride

CAS No.: 1803590-03-5

Cat. No.: VC2958814

Molecular Formula: C9H22Cl2N2

Molecular Weight: 229.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803590-03-5 |

|---|---|

| Molecular Formula | C9H22Cl2N2 |

| Molecular Weight | 229.19 g/mol |

| IUPAC Name | 2-(3,4-dimethylpiperidin-1-yl)ethanamine;dihydrochloride |

| Standard InChI | InChI=1S/C9H20N2.2ClH/c1-8-3-5-11(6-4-10)7-9(8)2;;/h8-9H,3-7,10H2,1-2H3;2*1H |

| Standard InChI Key | AXCIKHVRKVZGJJ-UHFFFAOYSA-N |

| SMILES | CC1CCN(CC1C)CCN.Cl.Cl |

| Canonical SMILES | CC1CCN(CC1C)CCN.Cl.Cl |

Introduction

Overview of the Compound

2-(3,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride is a synthetic organic compound primarily characterized by its piperidine ring substituted with methyl groups at the 3rd and 4th positions. The ethanamine moiety is attached to the nitrogen atom of the piperidine ring, and the compound exists as a dihydrochloride salt.

Key Characteristics:

-

Molecular Formula: C9H22Cl2N2

-

Structure: The compound features a six-membered piperidine ring with two methyl substituents and an ethylamine side chain, stabilized as a dihydrochloride salt.

Synthesis

The synthesis of 2-(3,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride typically involves:

-

Formation of Piperidine Derivative: Substitution on the piperidine ring to introduce methyl groups at the 3rd and 4th positions.

-

Attachment of Ethanamine Group: Functionalization of the nitrogen atom with an ethylamine group.

-

Salt Formation: Conversion to the dihydrochloride form to improve solubility and handling.

The synthesis process may involve standard organic chemistry techniques such as alkylation, reductive amination, and crystallization.

Applications

While specific applications for this compound are not widely documented in publicly available literature, its structural features suggest potential uses in:

-

Pharmaceutical Research: As a building block for drug discovery targeting neurological or metabolic pathways.

-

Chemical Intermediates: In the synthesis of more complex organic molecules.

-

Biological Studies: Potentially as a ligand or substrate in receptor binding studies due to its amine functionality.

Safety and Handling

As with most synthetic chemicals, proper safety protocols should be followed:

-

Store in a cool, dry place away from moisture.

-

Use personal protective equipment (PPE) when handling.

-

Dispose of according to local regulations.

Research Gaps

Limited information is available on:

-

Detailed biological activity.

-

Toxicological profile.

-

Specific industrial or pharmaceutical applications.

Further research into these areas could provide valuable insights into its utility.

This article provides a foundational understanding of 2-(3,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride based on available data but highlights the need for additional studies to fully explore its potential uses and properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume